1,4-Cyclohexadiene, 1-bromo-3,3,6,6-tetramethoxy-
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Overview
Description
1,4-Cyclohexadiene, 1-bromo-3,3,6,6-tetramethoxy- is a chemical compound with the molecular formula C10H15BrO4 It is a derivative of cyclohexadiene, featuring bromine and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Cyclohexadiene, 1-bromo-3,3,6,6-tetramethoxy- typically involves the bromination of 1,4-Cyclohexadiene followed by the introduction of methoxy groups. The reaction conditions often require a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride (CCl4). The methoxylation step can be achieved using methanol in the presence of a strong acid catalyst.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine and other reactive chemicals.
Chemical Reactions Analysis
Types of Reactions
1,4-Cyclohexadiene, 1-bromo-3,3,6,6-tetramethoxy- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different products.
Reduction Reactions: The bromine atom can be reduced to form a hydrogen atom.
Common Reagents and Conditions
Substitution: Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in an appropriate solvent.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various methoxy-substituted cyclohexadienes, while oxidation can produce cyclohexadienones.
Scientific Research Applications
1,4-Cyclohexadiene, 1-bromo-3,3,6,6-tetramethoxy- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Cyclohexadiene, 1-bromo-3,3,6,6-tetramethoxy- involves its interaction with molecular targets through its bromine and methoxy groups. These interactions can lead to various chemical transformations, depending on the specific pathways and conditions involved. The compound’s reactivity is influenced by the electron-donating effects of the methoxy groups and the electron-withdrawing effect of the bromine atom.
Comparison with Similar Compounds
Similar Compounds
1,4-Cyclohexadiene, 3,3,6,6-tetramethoxy-: Similar in structure but lacks the bromine atom.
1,4-Cyclohexadiene, 1-chloro-3,3,6,6-tetramethoxy-: Similar but contains a chlorine atom instead of bromine.
1,4-Cyclohexadiene, 1-iodo-3,3,6,6-tetramethoxy-: Similar but contains an iodine atom instead of bromine.
Uniqueness
1,4-Cyclohexadiene, 1-bromo-3,3,6,6-tetramethoxy- is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for specific synthetic applications and research studies.
Properties
CAS No. |
60316-51-0 |
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Molecular Formula |
C10H15BrO4 |
Molecular Weight |
279.13 g/mol |
IUPAC Name |
1-bromo-3,3,6,6-tetramethoxycyclohexa-1,4-diene |
InChI |
InChI=1S/C10H15BrO4/c1-12-9(13-2)5-6-10(14-3,15-4)8(11)7-9/h5-7H,1-4H3 |
InChI Key |
NVIMOSRVNZYMJZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1(C=CC(C(=C1)Br)(OC)OC)OC |
Origin of Product |
United States |
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